5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a diiodophenyl group, a thioxodihydro-pyrimidinedione core, and a hydroxyphenylmethylene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidinedione structure, followed by the introduction of the diiodophenyl and hydroxyphenylmethylene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diiodophenyl group can be reduced to form deiodinated derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE shares structural similarities with other heterocyclic compounds, such as imidazoles and thiazoles.
Unique Features: The presence of the diiodophenyl group and the specific arrangement of functional groups make this compound unique in its chemical and biological properties.
Comparison
Compared to other similar compounds, 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE exhibits distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
5800-01-1 |
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Molecular Formula |
C23H14I2N2O3S |
Molecular Weight |
652.2 g/mol |
IUPAC Name |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H14I2N2O3S/c24-18-12-14(13-19(25)20(18)28)11-17-21(29)26(15-7-3-1-4-8-15)23(31)27(22(17)30)16-9-5-2-6-10-16/h1-13,28H |
InChI Key |
JCTWIYPFMBSMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)C(=O)N(C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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